(4S)-4-amino-5-fluoropentanoic acid hydrochloride
Description
(4S)-4-Amino-5-fluoropentanoic acid hydrochloride (AFPA) is a fluorinated γ-amino acid derivative synthesized from L-glutamic acid via a γ-lactam intermediate, where bromine is substituted with fluorine using silver fluoride (AgF) . It acts as a mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal 5′-phosphate (PLP)-dependent enzyme critical in GABA metabolism .
This compound releases one fluoride ion during inactivation, suggesting that C-F bond cleavage occurs after the rate-determining step . Beyond neuroscience, AFPA inhibits transaminases in plants, disrupting tetrapyrrole biosynthesis (e.g., chlorophyll and phytochrome synthesis) .
Properties
IUPAC Name |
(4S)-4-amino-5-fluoropentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2.ClH/c6-3-4(7)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMZBGJRFDAOQO-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CF)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](CF)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72522-16-8 | |
| Record name | Pentanoic acid, 4-amino-5-fluoro-, hydrochloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72522-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-5-fluoropentanoic acid hydrochloride typically involves the reaction of 4-amino-5-fluoropentanoic acid with hydrochloric acid. The reaction is carried out under heating conditions for approximately 6 hours . The yield of this synthesis method is reported to be around 95% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-amino-5-fluoropentanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Hydrochloric Acid: Used in the synthesis and purification processes.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
(4S)-4-amino-5-fluoropentanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-amino-5-fluoropentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, altering their activity and affecting various biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
4-Amino-5-bromopentanoic Acid
- Mechanism : Unlike AFPA, bromine’s larger atomic radius may influence steric interactions, but its inactivation pathway remains similar.
(E)-4-Amino-5-fluoropent-2-enoic Acid (Compound 121)
- Potency : Exhibits a 17-fold lower $K_I$ (inhibitor binding constant) than AFPA, suggesting enhanced binding affinity .
- Fluoride Release : Releases five fluoride ions per inactivation event, contrasting with AFPA’s single release .
- Assay Conditions : Requires lower pH and temperature due to rapid inactivation kinetics, complicating direct comparisons with AFPA .
Conformationally Rigid Analogs
A cyclopentane-based rigid analog (Compound 7) was designed to mimic AFPA’s bioactive conformation:
- Inactivation Rate : $k_{\text{inact}}$ is 15-fold slower than AFPA, likely due to reduced flexibility .
- Fluoride Release : Releases 148 fluoride ions, indicating prolonged enzyme interaction before bond cleavage .
- Mechanism : Rate-determining step involves C-H bond cleavage (deuterium isotope effect = 3.3), unlike AFPA’s C-F cleavage .
Vigabatrin (γ-Vinyl GABA)
- Selectivity : Vigabatrin, a clinical antiepileptic, exhibits higher selectivity for GABA-AT but lower potency than AFPA .
- Mechanism : Inactivates GABA-AT via suicide substrate inhibition, forming a covalent adduct with PLP .
- Design Challenges: Fluorinated vigabatrin analogs (e.g., 4-amino-5-fluorohexanoic acids) failed to inhibit GABA-AT, highlighting AFPA’s unique pharmacophore .
Comparative Data Table
Table 1 : Kinetic and mechanistic properties of AFPA and analogs.
Biological Activity
(4S)-4-amino-5-fluoropentanoic acid hydrochloride, commonly referred to as AFPA, is a fluorinated amino acid derivative with significant biological activity, particularly in the context of inhibiting specific aminotransferases such as γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (hOAT). This compound has garnered attention due to its potential therapeutic applications, especially in treating neurological disorders and certain types of cancer.
Structural Information
- Molecular Formula : C₅H₁₀FNO₂
- SMILES : C(CC(=O)O)C@@HN
- InChIKey : JXSIMEWQEWYRDJ-BYPYZUCNSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 136.07683 | 127.0 |
| [M+Na]+ | 158.05877 | 134.1 |
| [M+NH₄]+ | 153.10337 | 133.0 |
| [M+K]+ | 174.03271 | 130.9 |
AFPA acts primarily as a mechanism-based inactivator of GABA-AT and hOAT, leading to increased levels of GABA in the brain, which is crucial for neurotransmission and has implications in the treatment of epilepsy and other neurological conditions. The mechanism involves the formation of an enamine intermediate that covalently modifies the enzyme, thereby inhibiting its activity.
Key Findings
- Inhibition Efficiency : AFPA exhibits a notable inhibition efficiency against GABA-AT, with reported values indicating its potency compared to other inhibitors.
- Selectivity : Studies have shown that AFPA selectively targets hOAT over other related aminotransferases, making it a promising candidate for therapeutic development in conditions like hepatocellular carcinoma.
Case Studies
-
Study on GABA-AT Inhibition :
- A study demonstrated that AFPA significantly increases brain GABA levels, suggesting its potential in treating epilepsy. The study utilized various kinetic assays to quantify the inhibition and elucidate the structure-activity relationship.
-
hOAT Inactivation :
- Research involving co-crystallization techniques revealed that AFPA forms a ternary adduct with hOAT, confirming its mechanism of action through structural biology methods. The study highlighted that AFPA’s interaction with hOAT is primarily through noncovalent interactions, which are critical for its inactivation pathway.
Comparative Analysis with Other Compounds
AFPA's biological activity has been compared with other fluorinated amino acids and inhibitors:
| Compound Name | Target Enzyme | Inhibition Type | (min) | Selectivity Ratio |
|---|---|---|---|---|
| (4S)-4-amino-5-fluoropentanoic acid | GABA-AT | Mechanism-based | 0.02 | High |
| (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic acid | hOAT | Mechanism-based | 1.300 | Moderate |
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high enantiomeric purity of (4S)-4-amino-5-fluoropentanoic acid hydrochloride?
- Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or asymmetric catalysis. For example, enzymatic resolution using aminotransferases can achieve >98% enantiomeric excess (ee). Post-synthesis, purity is confirmed via chiral HPLC with a Crownpak CR-I column (mobile phase: HClO₄ in methanol) or by NMR to assess stereochemical integrity .
Q. How is the compound characterized for structural and functional validation?
- Methodological Answer : Use a combination of:
- Mass spectrometry (HRMS) to confirm molecular weight ([M+H] = 184.07 Da).
- X-ray crystallography (if crystalline) to resolve the (4S) configuration.
- Potentiometric titration to verify hydrochloride salt formation (pH-dependent solubility shifts).
- Circular dichroism (CD) to correlate optical activity with stereochemistry .
Q. What analytical methods quantify this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with fluorescence detection (excitation: 340 nm, emission: 455 nm) after derivatization with o-phthalaldehyde (OPA). Alternatively, LC-MS/MS using a C18 column and isocratic elution (0.1% formic acid in acetonitrile/water) achieves nanomolar sensitivity .
Advanced Research Questions
Q. How does this compound inactivate GABA aminotransferase (GABA-AT)?
- Methodological Answer : The compound acts as a mechanism-based inactivator. Key steps:
Enamine formation : The fluorinated carbon undergoes deprotonation, forming a conjugated enamine with pyridoxal 5'-phosphate (PLP) at the enzyme active site.
Fluoride release : Five equivalents of F are liberated per inactivation event, confirmed via ion-selective electrode or NMR .
Radiolabeling : Use -PLP to track covalent adduct formation (e.g., 4-[2-methyl-3-hydroxy-5-(phosphonoxymethyl)-4-pyridinyl]-2-oxo-3-butenoic acid) .
Q. How to resolve contradictions in reported kinetic parameters (e.g., discrepancies)?
- Methodological Answer : Discrepancies (e.g., 17-fold vs. 52.5-fold differences in ) arise from assay conditions. Standardize protocols by:
- pH optimization : Use pH 8.5 (mimicking physiological conditions) to stabilize enzyme-substrate interactions.
- Temperature control : Perform assays at 25°C to reduce non-specific inactivation.
- Pre-incubation time : Vary pre-incubation (1–10 min) to distinguish time-dependent inactivation from competitive inhibition .
Q. What experimental designs validate its role in phytochrome synthesis inhibition?
- Methodological Answer : In plant physiology studies:
Dose-response assays : Apply 0.1–10 mM compound to dark-grown seedlings (e.g., Arabidopsis), monitoring hypocotyl elongation.
Control experiments : Co-administer gabaculine (a known transaminase inhibitor) to confirm specificity.
Phytochrome quantification : Use spectrophotometry (A/A ratio) to measure phytochrome levels post-treatment .
Q. How to optimize in vivo delivery for neuropharmacology studies?
- Methodological Answer :
- Blood-brain barrier (BBB) penetration : Modify logP via ester prodrugs (e.g., ethyl ester derivatives) to enhance lipophilicity.
- Microdialysis : Implant probes in rodent striatum to measure extracellular GABA levels post-administration (validate via LC-MS/MS).
- Pharmacokinetics : Track plasma half-life using -radiolabeled analogs and PET imaging .
Data Contradictions and Resolution
Q. Why do fluorinated analogs show variable inactivation efficiencies across species?
- Hypothesis Testing : Structural variations in GABA-AT active sites (e.g., human vs. murine) alter fluorine’s electronic effects. Validate via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
